molecular formula C18H26N4O2S B2982719 N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 403727-83-3

N-(2-(diethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2982719
CAS RN: 403727-83-3
M. Wt: 362.49
InChI Key: OPXLNLIEYIQNKP-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, composed of a benzene ring fused to a pyrimidine ring. Quinazolines have been studied for their potential medicinal properties, including anticancer and antimicrobial activities .

Scientific Research Applications

Efficient Synthesis and Secondary Carboxamides

Research has developed efficient synthesis methods for secondary carboxamides, including those with ω-substituted ethyl and propyl groups on the nitrogen atom, highlighting the nucleophilic ring opening of cyclic imidates as a key process (Saitô et al., 1984).

Anticancer Activity

A study focused on synthesizing new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluating their anticancer effects against breast cancer MCF-7 cell lines. Some compounds demonstrated strong anticancer activity, suggesting the potential therapeutic applications of such chemical structures (Gaber et al., 2021).

Antimicrobial Agents

New quinazolines synthesized for their potential as antimicrobial agents showed promising antibacterial and antifungal activities against various pathogens. These findings underline the potential of quinazoline derivatives in developing new antimicrobials (Desai et al., 2007).

Antibacterial Activities of Quinolones

A study on 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed that certain substituents, particularly oxazole with a 2-methyl group, significantly enhanced in vitro potency against Gram-positive bacteria, showcasing the structure-activity relationships crucial for antibacterial activity (Cooper et al., 1990).

Synthesis and Biological Examination of Tricyclic Analogs

Research into novel quinolines for antibacterial activity has led to the creation of tricyclic analogs of oxolinic acid. These compounds, featuring links to imidazole, pyrazine, or piperazine rings, have shown potential in expanding the antibacterial capabilities of quinoline derivatives (Glushkov et al., 2004).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-4-10-22-17(24)14-8-7-13(12-15(14)20-18(22)25)16(23)19-9-11-21(5-2)6-3/h7-8,12H,4-6,9-11H2,1-3H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLNLIEYIQNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN(CC)CC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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